![molecular formula C15H23NO3 B096607 Ethomoxane CAS No. 16509-23-2](/img/structure/B96607.png)
Ethomoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ethomoxane involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 8-ethoxy-1,4-benzodioxan with butylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 60-70°C . The product is then purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Ethomoxane undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Ethomoxane involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors or enzymes, leading to modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethomoxane can be compared with other similar compounds, such as:
Benzodioxane derivatives: These compounds share a similar core structure with this compound and exhibit comparable chemical properties.
Butylamine derivatives: These compounds contain the butylamine functional group and have similar reactivity patterns.
Ethoxy-substituted compounds: These compounds have an ethoxy group attached to their structure, similar to this compound.
This compound is unique due to its specific combination of functional groups and its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
16509-23-2 |
---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |
InChI-Schlüssel |
WKRAEDUMAWVCOC-UHFFFAOYSA-N |
SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
Kanonische SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
Andere CAS-Nummern |
793603-27-7 6038-78-4 |
Verwandte CAS-Nummern |
6038-78-4 (hydrochloride) |
Synonyme |
ethomoxane ethomoxane hydrochloride ethomoxane, (+-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.